TAK-901 hydrochloride

Description

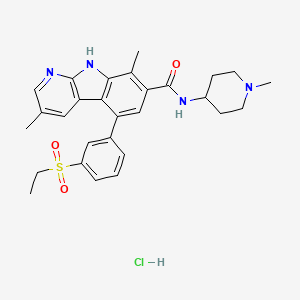

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

934542-50-4 |

|---|---|

Molecular Formula |

C28H33ClN4O3S |

Molecular Weight |

541.1 g/mol |

IUPAC Name |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide;hydrochloride |

InChI |

InChI=1S/C28H32N4O3S.ClH/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26;/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33);1H |

InChI Key |

VJCDELBBEITKBS-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

TAK-901 Hydrochloride: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-901 hydrochloride is a novel, investigational, small-molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Derived from an azacarboline kinase hinge-binder chemotype, TAK-901 exhibits potent and multitargeted activity against several kinases implicated in tumorigenesis.[2][3] Its primary mechanism of action involves the time-dependent, tight-binding inhibition of Aurora B, leading to mitotic disruption, suppression of tumor cell proliferation, and in some cases, complete tumor regression in preclinical models.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of TAK-901 in cancer cells, detailing its molecular targets, cellular consequences, and the experimental methodologies used to elucidate its activity.

Primary Mechanism of Action: Aurora B Kinase Inhibition

Aurora B is a serine/threonine kinase that plays a critical role in ensuring proper chromosome segregation and cytokinesis during cell division.[1][4] Overexpression of Aurora B is common in various cancers and is often associated with poor prognosis.[4][5] TAK-901 acts as a potent, ATP-competitive inhibitor of Aurora B.[5]

The inhibition of Aurora B by TAK-901 is characterized by a time-dependent and tight-binding nature.[2][6] This leads to a prolonged and effective suppression of the kinase's activity within the cell. The affinity constant for TAK-901 binding to the Aurora B-INCENP complex has been determined to be 0.02 nM, with a slow dissociation half-life of 920 minutes, highlighting its potent and durable binding.[6][7]

Downstream Cellular Effects of Aurora B Inhibition

The primary and most direct consequence of Aurora B inhibition by TAK-901 is the suppression of the phosphorylation of its downstream substrates. A key biomarker of Aurora B activity is the phosphorylation of histone H3 at serine 10.[2][8] Treatment of cancer cells with TAK-901 results in a dose-dependent decrease in phosphorylated histone H3.[4][8]

This inhibition of Aurora B's function during mitosis leads to significant cellular defects, including:

-

Induction of Polyploidy: By disrupting the spindle assembly checkpoint and preventing proper cytokinesis, TAK-901 treatment causes cells to exit mitosis without dividing, resulting in the formation of large, multinucleated cells with multiple sets of chromosomes (polyploidy).[2][4][8] This polyploid phenotype is a hallmark of Aurora B inhibition.[4]

-

Inhibition of Cell Proliferation: The disruption of mitosis ultimately leads to a potent inhibition of cancer cell proliferation across a wide range of human cancer cell lines.[2][3]

Multi-Targeted Kinase Inhibition Profile

While Aurora B is the primary target, biochemical assays have revealed that TAK-901 inhibits a broader panel of kinases.[2][6] However, in intact cells, its potent activity is more selective.[2] Besides Aurora B, TAK-901 demonstrates significant inhibitory effects on other kinases implicated in cancer, including:

-

FLT3 (Fms-like tyrosine kinase 3): TAK-901 effectively suppresses the autophosphorylation of FLT3.[7][8] Mutations in FLT3 are common in acute myeloid leukemia (AML), making this a clinically relevant target.

-

FGFR2 (Fibroblast growth factor receptor 2): Inhibition of FGFR2 autophosphorylation has also been observed in cells treated with TAK-901.[7][8] FGFR2 alterations are found in various solid tumors.

TAK-901 also shows inhibitory activity against Src family kinases in biochemical assays, though its potency against these kinases is weaker in cellular contexts.[6][7]

Quantitative Data on TAK-901 Activity

The following tables summarize the quantitative data on the inhibitory activity of TAK-901 from various studies.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| Aurora A | Biochemical | 21 | [5][6][9] |

| Aurora B | Biochemical | 15 | [5][6][9] |

Table 1: In Vitro Inhibitory Activity of TAK-901 against Aurora Kinases.

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| Various Human Cancer Cell Lines | Multiple | 40 - 500 | [2][3] |

| PC3 | Prostate Cancer | 160 (for Histone H3 phosphorylation) | [8][9] |

| KATO-III | Gastric Carcinoma | 220 (for FGFR2 phosphorylation) | [8] |

| MV4-11 | Acute Myeloid Leukemia | 250 (for FLT3 phosphorylation) | [8] |

Table 2: Cellular Proliferation Inhibition and Target Modulation by TAK-901.

Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This protocol is a standard method to assess the anti-proliferative effects of a compound.

-

Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for 72 hours.

-

BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells. Actively proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Detection: After an incubation period, cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., peroxidase). A colorimetric substrate is then added, and the absorbance is measured using a plate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the degree of cell proliferation.

-

Data Analysis: The half-maximal effective concentration (EC50) values are calculated from the dose-response curves.[9]

Immunoblot Analysis for Histone H3 Phosphorylation

This method is used to determine the effect of TAK-901 on the phosphorylation of a key downstream target of Aurora B.

-

Cell Treatment and Lysis: Cancer cells (e.g., PC3) are treated with various concentrations of TAK-901 for a specified time. Following treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated histone H3 (Ser10). A primary antibody for total histone H3 is used on a parallel blot or after stripping the first antibody to serve as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to phosphorylated and total histone H3 is quantified, and the ratio is calculated to determine the dose-dependent effect of TAK-901 on histone H3 phosphorylation.[8]

Signaling Pathways and Experimental Workflows

Caption: TAK-901 inhibits Aurora B and other kinases, leading to mitotic disruption and cancer cell death.

Caption: Workflow for assessing TAK-901's effect on Histone H3 phosphorylation via immunoblotting.

Synergistic Interactions

Recent studies have explored combination strategies to enhance the efficacy of TAK-901. A synthetic lethal siRNA screen identified BCL-xL as a key molecule that confers resistance to TAK-901-induced cell death.[4] The polyploid cells induced by TAK-901 are particularly vulnerable to the inhibition of BCL-xL.[4] This is because TAK-901 treatment can induce the pro-apoptotic protein BAX, and BCL-xL protects cells from BAX-dependent apoptosis.[4] Therefore, combining TAK-901 with a BCL-xL inhibitor, such as ABT-263, results in synergistic cytotoxicity in cancer cell lines.[4]

Clinical Development

Preclinical data demonstrating the potent anti-tumor activity of TAK-901 in various solid tumor and leukemia xenograft models supported its advancement into clinical trials.[2][3] Complete tumor regression was observed in an ovarian cancer A2780 xenograft model.[2] TAK-901 has entered Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with a diverse range of cancers.[2][3]

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a primary mechanism of action centered on the inhibition of Aurora B kinase. This leads to predictable and measurable downstream effects, including the suppression of histone H3 phosphorylation and the induction of polyploidy, ultimately resulting in the inhibition of cancer cell proliferation. Its activity against other clinically relevant kinases, such as FLT3 and FGFR2, broadens its potential therapeutic application. The synergistic effect observed with BCL-xL inhibitors suggests promising combination strategies for future clinical investigation. The ongoing clinical trials will be crucial in determining the therapeutic potential of TAK-901 in the treatment of human cancers.

References

- 1. Facebook [cancer.gov]

- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of TAK-901 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-901 hydrochloride is an investigational, multi-targeted small molecule inhibitor with potent activity against Aurora B kinase, a key regulator of mitosis. Preclinical studies have demonstrated its potential as an anti-cancer agent through the induction of polyploidy and subsequent cell death in various tumor types. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of TAK-901, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. While a Phase I clinical trial was initiated, the results have not been publicly reported.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] Overexpression of these kinases is frequently observed in a wide range of human cancers and is often associated with aneuploidy and tumorigenesis, making them attractive targets for cancer therapy.[1][2] this compound is a novel, potent, and selective inhibitor of Aurora B kinase.[1][2] This document details the preclinical evidence for its therapeutic potential.

Mechanism of Action

TAK-901 is an ATP-competitive inhibitor of Aurora B kinase.[3] The primary mechanism of action of TAK-901 is the inhibition of Aurora B kinase activity, which is essential for proper chromosome segregation and cytokinesis.[1][2] Inhibition of Aurora B by TAK-901 leads to a failure of the spindle assembly checkpoint, resulting in endoreduplication and the formation of polyploid cells.[1][2] These polyploid cells subsequently undergo apoptosis, leading to tumor cell death. A key pharmacodynamic biomarker of TAK-901 activity is the suppression of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[1][2]

Beyond its primary target, TAK-901 has been shown to inhibit other kinases at clinically relevant concentrations, including FMS-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] This multi-targeted profile may contribute to its broad anti-tumor activity.

Signaling Pathway

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| Aurora A | 21[4] |

| Aurora B | 15[4] |

In Vitro Cell Proliferation (EC50)

| Cell Line | Cancer Type | EC50 (nM) |

| A2780 | Ovarian Cancer | 50 - 200 |

| HCT116 | Colon Cancer | 50 - 200 |

| H460 | Lung Cancer | >200 |

| HL60 | Acute Myeloid Leukemia | 50 - 200 |

| MV4-11 | Acute Myeloid Leukemia | 50 - 200 |

| PC-3 | Prostate Cancer | 50 - 200 |

| KATO-III | Gastric Cancer | 50 - 200 |

| MES-SA | Uterine Sarcoma | 38 |

| MES-SA/Dx5 | Uterine Sarcoma (Pgp+) | >50,000 |

| HCT15 | Colorectal Cancer (Pgp+) | >200 |

| DLD1 | Colorectal Cancer (Pgp+) | >200 |

| IMR-90 (proliferating) | Normal Lung Fibroblast | 88 |

| IMR-90 (confluent) | Normal Lung Fibroblast | 2,400 |

In Vivo Anti-Tumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |

| A2780 | Ovarian Cancer | 30 mg/kg, i.v., b.i.d., 2 days/week | Complete Regression (95%)[3] |

| HCT116 | Colon Cancer | i.v., b.i.d., 2 days/week | Partial Response |

| HL60 | Acute Myeloid Leukemia | i.v., b.i.d., 2 days/week | Partial Response |

| MV4-11 | Acute Myeloid Leukemia | 40 mg/kg, i.v., b.i.d., 2 days/week | Tumor Stasis for 30 days[3] |

| H460 | Lung Cancer | i.v., b.i.d., 2 days/week | Modest TGI[3] |

| H1299 | Lung Cancer | i.v., b.i.d., 2 days/week | Modest TGI[3] |

Experimental Protocols

In Vitro Kinase Assay

A detailed protocol for a representative Aurora B kinase assay is as follows:

Materials:

-

Purified recombinant Aurora B kinase

-

Kinase substrate (e.g., Myelin Basic Protein)

-

ATP

-

Kinase assay buffer

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

96-well plates

Procedure:

-

Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add serial dilutions of TAK-901 or vehicle control to the wells.

-

Initiate the kinase reaction by adding purified Aurora B kinase.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based method such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

Cell Proliferation Assay

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

BrdU Cell Proliferation ELISA Kit

-

96-well cell culture plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of TAK-901 for 72 hours.

-

Add BrdU labeling solution to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA according to the manufacturer's protocol.

-

Add an anti-BrdU antibody conjugated to peroxidase (POD) and incubate.

-

After washing, add the substrate solution and measure the colorimetric output using a microplate reader.

Western Blot for Phospho-Histone H3

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-histone H3 (Ser10) and mouse anti-total histone H3.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescent substrate

Procedure:

-

Treat cells with TAK-901 for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-histone H3 (Ser10) and total histone H3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

Animals:

-

Immunocompromised mice (e.g., athymic nude or SCID).

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Once tumors reach a specified volume, randomize the animals into treatment and control groups.

-

Administer TAK-901 intravenously according to the specified dosing schedule. The control group receives a vehicle solution.

-

Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (length x width²) / 2) and monitor animal body weight regularly.

-

At the end of the study, calculate the tumor growth inhibition.

Clinical Development

A Phase I, open-label, dose-escalation study of TAK-901 in adult patients with advanced solid tumors or lymphoma was initiated (NCT00935844). The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose. However, the results of this clinical trial have not been publicly reported.

Conclusion

This compound has demonstrated significant preclinical anti-tumor activity across a range of cancer types. Its mechanism of action as a potent Aurora B kinase inhibitor is well-characterized, with clear pharmacodynamic markers. The in vitro and in vivo data strongly support its therapeutic potential. Further clinical investigation would be necessary to establish its safety and efficacy in patients.

References

TAK-901 Hydrochloride: A Technical Guide to Target Kinases and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target kinases and binding affinity of TAK-901 hydrochloride, an investigational, multi-targeted Aurora B kinase inhibitor. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.

Executive Summary

TAK-901 is a novel, potent, and time-dependent inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It also demonstrates inhibitory activity against a panel of other kinases, though its cellular activity is most pronounced against Aurora B, FLT3, and FGFR2.[1][2] Its mechanism of action involves the suppression of histone H3 phosphorylation, a direct substrate of Aurora B, leading to endoreduplication and polyploidy, ultimately inhibiting cell proliferation in various cancer cell lines.[1][2] This document details the specific binding affinities, summarizes key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Target Kinase Profile and Binding Affinity

TAK-901 has been profiled against a broad panel of kinases, demonstrating potent inhibitory activity against several key targets. The binding affinity and inhibitory concentrations are summarized below.

Biochemical Assay Data

The following table summarizes the in vitro inhibitory activity of TAK-901 against various purified kinases.

| Target Kinase | IC50 (nM) | Notes |

| Aurora B | 15[3][4] | Time-dependent, tight-binding inhibition[2] |

| Aurora A | 21[3][4] | Not time-dependent[2] |

| JAK3 | 1.2[5] | |

| c-Src | 1.3[5] | |

| CLK2 | <2.0[5] | |

| FGR | <2.0[5] | |

| YES1 | <2.0[5] | |

| FLT3 | Similar to Aurora A/B[5] | |

| FGFR | Similar to Aurora A/B[5] |

Cellular Assay Data

The following table presents the effective concentrations of TAK-901 required to inhibit cellular processes mediated by its target kinases.

| Cellular Target/Process | Cell Line | EC50 (µM) |

| Histone H3 Phosphorylation | PC3 | 0.16[3] |

| FLT3 Autophosphorylation | MV4-11 | 0.25[2] |

| FGFR2 Autophosphorylation | KATO-III | 0.22[2] |

Kinetic and Affinity Constants for Aurora B

TAK-901 exhibits tight-binding, time-dependent inhibition of the Aurora B/INCENP complex.

| Parameter | Value |

| Affinity Constant (Kd) | 0.02 nM[5][6] |

| Dissociation Half-life (t1/2) | 920 minutes[5][6] |

| On-rate Constant (kon) | 5.6 x 10^5 M⁻¹sec⁻¹[2] |

| Off-rate Constant (koff) | 1.3 x 10⁻⁵ sec⁻¹[2] |

Experimental Protocols

This section details the methodologies used to characterize the activity of TAK-901.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of TAK-901 required to inhibit 50% of the activity (IC50) of purified kinases.

Methodology:

-

Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes are assayed at room temperature in a buffer containing serially diluted TAK-901.[3]

-

For Aurora A/TPX2, 2 nM of the enzyme complex is assayed with 100 nM FL-Kemptide and 1 mM ATP.[3]

-

For Aurora B/INCENP, 0.8 nM of the enzyme complex is assayed with 100 nM 5-carboxy-fluorescein-GRTGRRNSI-NH2 (FL-PKAtide) and 10 mM ATP.[3]

-

For time-dependent inhibition studies, Aurora B/INCENP is pre-incubated with TAK-901 for 1 hour at room temperature before the addition of 150 µM ATP to initiate the reaction.[3]

-

Product formation is quantified using an IMAP (Immobilized Metal Affinity-based Phosphorescence) detection system.[3]

-

For slow progress curve analysis of TAK-901 binding to Aurora B/INCENP, a LabChip off-chip mobility shift assay is utilized. The enzyme reaction is initiated by adding 0.1 nmol/L Aurora B/INCENP to a reaction mixture containing 1 mmol/L ATP, 2 μmol/L FL-PKAtide, and serial dilutions of TAK-901.[2]

Cellular Proliferation Assay

Objective: To determine the effective concentration of TAK-901 that inhibits cell proliferation by 50% (EC50).

Methodology:

-

Cells are plated in 96-well microtiter plates and incubated with serial dilutions of TAK-901 for 72 hours.[3]

-

Cell proliferation is determined by either:

Immunoblotting for Histone H3 Phosphorylation

Objective: To assess the inhibition of Aurora B kinase activity in intact cells by measuring the phosphorylation of its substrate, histone H3.

Methodology:

-

PC3 cells are treated with varying concentrations of TAK-901.[2]

-

Whole-cell lysates are prepared using a buffer containing 62.5 mmol/L Tris-HCl (pH 7), 1% SDS, and 10% glycerol.[2]

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated histone H3 (Ser10) and total histone H3.

-

Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The EC50 is determined from the dose-response curve.[2]

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the effect of TAK-901 on cell cycle progression and the induction of polyploidy.

Methodology:

-

HL60 cells are incubated for 48 hours with a concentration dilution series of TAK-901.[2]

-

Cells are harvested, fixed, and stained with a fluorescent DNA dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The resulting histograms are analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the induction of polyploidy (cells with >4N DNA content).[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by TAK-901 and a typical experimental workflow for its characterization.

Caption: TAK-901 inhibits Aurora B, preventing Histone H3 phosphorylation and disrupting mitosis, leading to polyploidy.

Caption: Experimental workflow for the preclinical characterization of TAK-901.

References

- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Chemical Structure of TAK-901 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of TAK-901 hydrochloride. Initially queried as a c-Met inhibitor, extensive research reveals that TAK-901 is, in fact, a potent, multi-targeted inhibitor of Aurora B kinase. This document will clarify this distinction and detail the compound's true mechanism of action, supported by preclinical data. The guide includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key biological pathways and experimental workflows to support further research and development.

Discovery and Chemical Structure

Discovery

TAK-901 was developed by Millennium Pharmaceuticals, the oncology drug discovery and development unit of Takeda Pharmaceutical Company Limited. It emerged from a drug discovery program focused on identifying novel kinase inhibitors based on an azacarboline chemical scaffold.[1] Through structure-based drug design, TAK-901 was identified as a potent inhibitor of Aurora kinases.[2] The azacarboline core of TAK-901 interacts with the hinge region of the kinase domain, a common strategy for achieving high-affinity binding.[2]

Chemical Structure and Properties

This compound is the salt form of the active compound. Its chemical identity is characterized as follows:

-

Systematic Name: 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-azacarboline-1-carboxamide hydrochloride

-

Chemical Formula: C₂₈H₃₃ClN₄O₃S

-

Molecular Weight: 541.11 g/mol [3]

-

CAS Number: 934542-50-4 (for the hydrochloride salt)[3]

The chemical structure of TAK-901 features the novel azacarboline core, which is crucial for its interaction with the kinase hinge region.[2]

Mechanism of Action: A Potent Aurora B Kinase Inhibitor

Contrary to the initial topic query, TAK-901 is not a c-Met inhibitor. It is a potent, ATP-competitive, multi-targeted inhibitor with primary activity against Aurora B kinase .[1][4] It also demonstrates inhibitory activity against Aurora A kinase.[4]

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis and cell division.[1] Aurora B is a key component of the chromosomal passenger complex (CPC), which is critical for proper chromosome segregation and cytokinesis.[1]

Inhibition of Aurora B by TAK-901 leads to a cascade of cellular events characteristic of Aurora B inhibition:

-

Suppression of Histone H3 Phosphorylation: Aurora B's primary cellular substrate is histone H3 at serine 10. TAK-901 potently inhibits this phosphorylation event.[2]

-

Induction of Polyploidy: By disrupting cytokinesis, the final stage of cell division, TAK-901 treatment causes cells to re-replicate their DNA without dividing, leading to the formation of large, multinucleated cells (polyploidy).[2]

-

Inhibition of Cell Proliferation: The disruption of mitosis ultimately leads to the inhibition of cell proliferation in various cancer cell lines.[1]

TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B.[1] While it can inhibit other kinases at higher concentrations, its primary and most potent activity in intact cells is against Aurora B.[1]

Signaling Pathway

The following diagram illustrates the Aurora B signaling pathway and the point of inhibition by TAK-901.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of TAK-901.

Table 1: In Vitro Kinase Inhibitory Activity of TAK-901

| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |

| Aurora A | 21 | Biochemical assay | [4] |

| Aurora B | 15 | Biochemical assay | [4] |

Table 2: In Vitro Cellular Activity of TAK-901

| Cell Line | Cancer Type | EC₅₀ (nM) for Cell Proliferation | Reference |

| A2780 | Ovarian Cancer | 85 | |

| HCT116 | Colon Cancer | Not specified | |

| H460 | Large Cell Lung Cancer | 810 | |

| MV4-11 | Acute Myeloid Leukemia | Not specified | |

| HL60 | Acute Myeloid Leukemia | Not specified | |

| PC3 | Prostate Cancer | 190 | |

| MES-SA | Uterine Sarcoma | 43 | |

| MES-SA/Dx5 (PgP expressing) | Uterine Sarcoma | >50,000 |

Table 3: In Vivo Antitumor Efficacy of TAK-901 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| A2780 | Ovarian Cancer | 30 and 45 mg/kg, IV, twice daily, 2 days/week for 3 weeks | Complete tumor regression | |

| HCT116 | Colon Cancer | Not specified | Tumor regression at higher doses | |

| HL60 | Acute Myeloid Leukemia | Not specified | Tumor regression at higher doses | |

| MV4-11 | Acute Myeloid Leukemia | 40 mg/kg/injection | Tumor stasis for 30 days |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Aurora B Kinase Assay (ADP-Glo™ Format)

This protocol is based on the luminescent ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

-

Recombinant Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

TAK-901 (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

384-well plates

Procedure:

-

Reaction Setup: In a 384-well plate, add 2.5 µL of TAK-901 at various concentrations (or vehicle control).

-

Add 5 µL of a mixture of Aurora B kinase and the kinase substrate in Kinase Buffer.

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Read Luminescence: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (BrdU Incorporation by Flow Cytometry)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Bromodeoxyuridine (BrdU) labeling solution (10 µM)

-

Fixation/Permeabilization buffer

-

DNase I solution

-

Anti-BrdU antibody (fluorochrome-conjugated)

-

Propidium Iodide (PI) or 7-AAD for DNA content staining

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of TAK-901 for a desired period (e.g., 48 hours).

-

BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 1-2 hours to allow incorporation into newly synthesized DNA.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit or standard protocols (e.g., ethanol fixation).

-

DNA Denaturation: Treat the cells with DNase I or HCl to expose the incorporated BrdU.

-

Antibody Staining: Incubate the cells with a fluorochrome-conjugated anti-BrdU antibody.

-

DNA Staining: Stain the cells with PI or 7-AAD to analyze DNA content and cell cycle distribution.

-

Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer. The percentage of BrdU-positive cells represents the proliferating cell population.

Western Blot for Histone H3 Phosphorylation

This method is used to detect the phosphorylation status of histone H3, a direct substrate of Aurora B.

Materials:

-

Cell lysates from TAK-901 treated and untreated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells treated with TAK-901 or vehicle to extract total protein.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-H3 and anti-total H3) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Histone H3.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the antitumor efficacy of TAK-901 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line suspension

-

Matrigel (optional)

-

TAK-901 formulation for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel to enhance tumor formation.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TAK-901 (e.g., intravenously, twice daily for 2 consecutive days per week) or vehicle to the respective groups.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight and overall health of the mice regularly.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like histone H3 phosphorylation).

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating a kinase inhibitor like TAK-901.

Conclusion

This compound is a novel, potent, multi-targeted Aurora B kinase inhibitor derived from an azacarboline scaffold. It demonstrates significant preclinical antitumor activity both in vitro and in vivo across a range of cancer models. Its mechanism of action, centered on the inhibition of Aurora B kinase, leads to the suppression of histone H3 phosphorylation, induction of polyploidy, and inhibition of cell proliferation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of TAK-901 and other Aurora kinase inhibitors.

References

The Role of TAK-901 Hydrochloride in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-901 hydrochloride is a potent, multi-targeted Aurora kinase inhibitor with significant activity against Aurora B kinase. This technical guide delves into the core mechanism of TAK-901-mediated cell cycle arrest, providing a comprehensive overview for researchers and drug development professionals. Through the inhibition of Aurora B kinase, a crucial regulator of mitosis, TAK-901 disrupts the proper execution of cell division, leading to endoreduplication and the formation of polyploid cells. This ultimately triggers a cell cycle checkpoint, resulting in arrest and subsequent apoptosis in cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the activity of TAK-901, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis.[1] Among them, Aurora B is a chromosomal passenger protein essential for critical mitotic events, including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis.[2] Its overexpression is a common feature in various human cancers, making it an attractive target for therapeutic intervention.[1]

This compound is an investigational small molecule inhibitor that has demonstrated potent, time-dependent, and tight-binding inhibition of Aurora B kinase.[1] Its mechanism of action is primarily centered on the disruption of normal mitotic progression, leading to a unique form of cell cycle arrest characterized by the accumulation of cells with multiplied DNA content, a state known as polyploidy.[3][4] This guide provides an in-depth analysis of the cellular and molecular consequences of TAK-901 treatment, with a focus on its role in inducing cell cycle arrest.

Mechanism of Action: Inhibition of Aurora B Kinase

TAK-901 acts as a potent inhibitor of both Aurora A and Aurora B kinases, with IC50 values of 21 nM and 15 nM, respectively.[5] The primary mechanism driving cell cycle arrest is the inhibition of Aurora B. A key substrate of Aurora B is histone H3, and its phosphorylation at Serine 10 is a critical event for chromosome condensation and segregation during mitosis. TAK-901 effectively suppresses the phosphorylation of histone H3 in a dose-dependent manner.[3][6]

The inhibition of Aurora B kinase activity by TAK-901 leads to a failure of cytokinesis, the final step of cell division where the cytoplasm of a single eukaryotic cell divides into two daughter cells. Instead of dividing, cells that have replicated their DNA exit mitosis and re-enter the G1 phase with a doubled DNA content. This process, known as endoreduplication, results in the formation of polyploid cells (containing >4N DNA content).[3][4] These polyploid cells subsequently undergo cell cycle arrest, which can be followed by apoptosis.[7]

Quantitative Data on TAK-901 Activity

The following tables summarize the in vitro potency of TAK-901 in various cancer cell lines and its effect on inducing polyploidy.

Table 1: In Vitro Potency of this compound

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| Various Human Cancer Cell Lines | Multiple | 40 - 500 | [1] |

| PC3 | Prostate Cancer | EC50 = 160 | [3] |

| HL60 | Acute Myeloid Leukemia | - | [3] |

| HCT116 | Colon Carcinoma | - | [4] |

Table 2: Induction of Polyploidy by this compound

| Cell Line | Concentration | Observation | Reference |

| HL60 | Starting at 200 nM | Detection of octaploid (8N) cells. | [3] |

| HL60 | > 3.2 µM | Accumulation of sub-G0 cell populations. | [3] |

| HCT116 | Not specified | Treatment resulted in mainly 4N and 8N cells (control cells were 2N and 4N). | [4] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HL60, HCT116)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for a specified time (e.g., 24, 48 hours).

-

Cell Harvest:

-

For suspension cells (e.g., HL60), collect cells by centrifugation.

-

For adherent cells (e.g., HCT116), aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and collect cells by centrifugation.

-

-

Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets.

-

Data Analysis: Analyze the cell cycle distribution (Sub-G0, G0/G1, S, and G2/M phases) and the percentage of polyploid cells (>4N DNA content) using appropriate software.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol describes the detection of phosphorylated histone H3 at Serine 10, a direct substrate of Aurora B kinase, in cells treated with TAK-901.

Materials:

-

This compound

-

Cancer cell line of interest

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10) polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-17869)[8]

-

Primary antibody: Mouse anti-Histone H3 monoclonal antibody (as a loading control)

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with TAK-901 as described above. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-Histone H3 (Ser10) (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.

Visualizations

Signaling Pathway of TAK-901 Action

Caption: Mechanism of TAK-901 induced cell cycle arrest.

Experimental Workflow for Assessing TAK-901 Activity

Caption: Workflow for evaluating TAK-901's effect on cells.

Conclusion

This compound is a potent Aurora B kinase inhibitor that effectively induces cell cycle arrest in cancer cells. Its mechanism of action, centered on the disruption of cytokinesis and the subsequent induction of polyploidy, represents a promising strategy for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TAK-901 and similar compounds. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of its biological activity and guide future research endeavors in this field.

References

- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Histone H3 (Ser10) Polyclonal Antibody (PA5-17869) [thermofisher.com]

Preclinical Efficacy of TAK-901 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-901 hydrochloride is a novel, potent, and multi-targeted Aurora B kinase inhibitor that has demonstrated significant preclinical efficacy across a range of cancer models. This technical guide synthesizes the available preclinical data on TAK-901, presenting its mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols. Quantitative data are summarized in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, plays a crucial role in the regulation of mitosis. Their frequent overexpression in various human cancers has made them attractive targets for therapeutic intervention.[1] TAK-901 is an investigational small molecule inhibitor targeting this family, with a particular potency for Aurora B.[2] Preclinical studies have highlighted its potential as an anti-cancer agent, demonstrating robust activity in both cell-based assays and animal models.[1][3] This document provides a comprehensive overview of the preclinical data supporting the efficacy of TAK-901.

Mechanism of Action

TAK-901 is an azacarboline kinase hinge-binder that functions as an ATP-competitive inhibitor of Aurora kinases.[1][4] It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A.[1][5] The primary mechanism of action involves the inhibition of Aurora B kinase activity, which is essential for chromosome segregation, cytokinesis, and the phosphorylation of histone H3.[3][6] Inhibition of Aurora B by TAK-901 leads to suppression of cellular histone H3 phosphorylation and the induction of polyploidy, where cells undergo DNA replication without cell division, ultimately leading to cell cycle arrest and apoptosis.[1][3][6]

Beyond its primary target, TAK-901 has been shown to inhibit other kinases, including FLT3 and FGFR2, in intact cells, suggesting a multi-targeted profile that may contribute to its broad anti-tumor activity.[1][3][7]

Signaling Pathway

Caption: Mechanism of action of TAK-901, inhibiting Aurora B kinase and leading to mitotic disruption.

In Vitro Efficacy

TAK-901 has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines.

Enzyme Inhibition

| Target | IC50 (nM) |

| Aurora A | 21[4][5][7] |

| Aurora B | 15[4][5][7] |

Cellular Proliferation Inhibition

| Cell Line | Cancer Type | EC50 (nM) |

| Various Human Cancer Cell Lines | Multiple | 40 - 500[1][3][4] |

| PC3 | Prostate Cancer | 160 (for Histone H3 phosphorylation)[3][5][6] |

| KATO-III | Gastric Carcinoma | 220 (for FGFR2 phosphorylation)[3][6] |

| MV4-11 | Acute Myeloid Leukemia | 250 (for FLT3 phosphorylation)[3][6] |

| MES-SA | Uterine Sarcoma | 38[5] |

| MES-SA/Dx5 (P-gp expressing) | Uterine Sarcoma | >50,000[5] |

| IMR-90 (proliferating) | Normal Lung Fibroblast | 88[3][6] |

| IMR-90 (non-dividing) | Normal Lung Fibroblast | 2,400[3][6] |

EC50 values for cell proliferation were determined by measuring DNA synthesis (BrdUrd incorporation) after 72 hours of treatment.[5]

In Vivo Efficacy

The anti-tumor activity of TAK-901 has been evaluated in several subcutaneous xenograft models.

Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |

| A2780 | Ovarian Cancer | 45 mg/kg, i.v., b.i.d., 2 days/week | 95% regression[6] | Complete regression observed.[1][3] |

| A2780 | Ovarian Cancer | 30 mg/kg, i.v., b.i.d., 2 days/week | Tumor stasis for 30 days[5] | - |

| MV4-11 | Acute Myeloid Leukemia | 40 mg/kg, i.v., b.i.d., 2 days/week | Tumor stasis for 30 days[5] | - |

| HCT116 | Colorectal Cancer | Not specified | Up to 60%[4] | Assessed by PET imaging. |

| U87MG-luc | Glioblastoma | Stereotaxic injection | Significant decrease in tumor growth[8] | - |

TGI was statistically significant in a dose-dependent manner in many of the tested models.[3]

Experimental Workflow for In Vivo Studies

Caption: A generalized experimental workflow for assessing the in vivo efficacy of TAK-901 in xenograft models.

Experimental Protocols

Kinase Inhibition Assays

Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes were assayed at room temperature.[5] The assays contained serially diluted TAK-901, and product quantification was performed using IMAP detection reagents.[5] For time-dependent inhibition studies, Aurora B/INCENP was pre-incubated with TAK-901 for 1 hour before initiating the reaction with ATP.[5] A broader kinase panel screening was conducted by commercial services (Millipore and Invitrogen) at ATP concentrations at or below the Km for each respective kinase.[3]

Cell Proliferation Assay

Cells were plated in 96-well microtiter plates and incubated with serial dilutions of TAK-901 for 72 hours.[5] Cell proliferation was quantified by measuring the incorporation of bromodeoxyuridine (BrdUrd) into DNA using an ELISA-based method.[5] For non-dividing cells, viability was assessed using an MTS assay.[5]

Histone H3 Phosphorylation Assay

PC3 cells were treated with varying concentrations of TAK-901.[3] Following treatment, cell lysates were prepared and subjected to immunoblot analysis to detect the levels of phosphorylated histone H3.[3][6]

Polyploidy Analysis

HL60 or PC3 cells were incubated with TAK-901 for 48 hours.[3][6] For visualization, PC3 cells were stained for actin and DNA.[3][6] For quantitative analysis, HL60 cells were stained with a DNA-binding dye, and the DNA content was analyzed by flow cytometry.[3][6]

In Vivo Xenograft Studies

Human tumor cells were implanted subcutaneously into immunocompromised mice or rats.[5] Once tumors reached a specified size, animals were randomized into vehicle control and TAK-901 treatment groups.[5] TAK-901 was typically administered intravenously twice daily (b.i.d.) for 2 consecutive days per week for 2 or 3 cycles.[3][5] Tumor volumes and body weights were monitored regularly.[8] At the end of the study, tumors were excised for further analysis, including pharmacodynamic marker assessment.[9]

Pharmacodynamics

In vivo biomarker studies in A2780 xenograft models demonstrated that TAK-901 induced pharmacodynamic responses consistent with Aurora B inhibition.[1][3] A single intravenous dose of TAK-901 led to a dose-dependent suppression of histone H3 phosphorylation in tumor tissue, which correlated with the concentration of TAK-901 in the tumor.[9] Repeated dosing resulted in the induction of polyploidy in the tumor cells.[9]

Conclusion

The preclinical data for this compound strongly support its potent and multi-targeted anti-tumor activity. Its mechanism of action as a tight-binding inhibitor of Aurora B kinase is well-characterized, leading to predictable cellular phenotypes of inhibited histone H3 phosphorylation and induction of polyploidy. TAK-901 has demonstrated significant in vitro and in vivo efficacy across a broad range of solid and hematological cancer models. These compelling preclinical findings have provided a strong rationale for its advancement into clinical trials for the treatment of various malignancies.[1][3]

References

- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism [mdpi.com]

- 9. researchgate.net [researchgate.net]

TAK-901 Hydrochloride: A Deep Dive into its Impact on Cellular Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by TAK-901 hydrochloride, a potent, multi-targeted Aurora kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, presents key quantitative data, and details experimental methodologies to facilitate further investigation into its therapeutic potential.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound is a novel, investigational azacarboline derivative that primarily functions as an ATP-competitive inhibitor of Aurora kinases, with a strong affinity for both Aurora A and Aurora B.[1][2] This inhibition is characterized by a time-dependent, tight-binding interaction, particularly with Aurora B.[3][4] The disruption of Aurora kinase function, which is crucial for the regulation of mitosis and cell division, forms the cornerstone of TAK-901's anti-proliferative effects.[3][4]

A primary and well-documented downstream effect of Aurora B inhibition by TAK-901 is the dose-dependent suppression of histone H3 phosphorylation at serine 10.[3][5] This specific molecular event is a key biomarker of TAK-901 activity. The ultimate cellular consequence of this inhibition is the disruption of proper chromosome segregation and cytokinesis, leading to the formation of polyploid cells, a hallmark of Aurora B inhibition.[2][3][6]

Key Quantitative Data: In Vitro Potency

The inhibitory activity of TAK-901 has been quantified across various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

| Target | IC50 (nM) | Notes |

| Aurora A | 21 | Cell-free biochemical assay.[1][2][7][8] |

| Aurora B | 15 | Cell-free biochemical assay.[1][2][7][8] |

| FLT3 | Similar to Aurora A/B | In biochemical assays.[1][9] |

| FGFR | Similar to Aurora A/B | In biochemical assays.[1][9] |

| Src family kinases | Similar to Aurora A/B | In biochemical assays.[1][9] |

| Cell Line / Condition | EC50 (µM) | Notes |

| PC3 (Prostate Cancer) | 0.16 | For inhibition of histone H3 phosphorylation.[3][7][8] |

| KATO-III | 0.22 | For inhibition of FGFR2 phosphorylation.[3] |

| MV4-11 (AML) | 0.25 | For inhibition of FLT3 phosphorylation.[3] |

| Various Cancer Cell Lines | 0.05 - 0.2 | For inhibition of cell proliferation (BrdUrd incorporation).[2][3] |

| MES-SA (Uterine Sarcoma) | 0.038 | [7][8] |

| MES-SA/Dx5 (Drug-resistant) | >50 | Demonstrates that TAK-901 is a substrate of P-glycoprotein.[7][8] |

Affected Signaling Pathways

Beyond its primary targets, TAK-901 influences a broader network of cellular signaling pathways, contributing to its overall anti-cancer activity.

-

FLT3 and FGFR Signaling: TAK-901 demonstrates potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) in both biochemical and cellular assays.[1][3][4] This is particularly relevant in cancers driven by mutations in these receptor tyrosine kinases.

-

Src Family Kinases: While TAK-901 inhibits Src family kinases in biochemical assays, the cellular inhibition is weaker compared to its effects on Aurora B, FLT3, and FGFR2.[1][9]

-

NF-κB and JAK/STAT Pathways: In reporter-based cellular models, TAK-901 has been shown to inhibit the NF-κB and JAK/STAT pathways with submicromolar potency.[1][9]

-

Lipid Metabolism via SREBP1: Recent studies have uncovered a novel mechanism of TAK-901 in glioblastoma, where it downregulates fatty acid and cholesterol homeostasis pathways by suppressing the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[6]

-

Induction of Apoptosis via BAX: TAK-901 has been shown to induce the expression of the pro-apoptotic protein BAX.[10][11] This suggests a mechanism for synergy with other anti-cancer agents, such as BCL-xL inhibitors.

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the activity of TAK-901.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of TAK-901 on purified kinase activity.

Protocol:

-

Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes are assayed at room temperature.[8]

-

The reaction buffer contains serially diluted TAK-901.[8]

-

For Aurora A/TPX2, 100 nM FL-Kemptide and 1 mM ATP are used.[8]

-

For Aurora B/INCENP, 100 nM 5-carboxy-fluorescein-GRTGRRNSI-NH2 (FL-PKAtide) and 10 µM ATP are used.[8]

-

Product formation is quantified using IMAP detection reagents.[8]

-

For time-dependent inhibition studies, Aurora B/INCENP is pre-incubated with TAK-901 for 1 hour before initiating the reaction with a high concentration of ATP (150 µM).[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]

The Pharmacodynamics of TAK-901 Hydrochloride: A Technical Overview for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacodynamics of TAK-901 hydrochloride, a potent, multi-targeted Aurora B kinase inhibitor, with a focus on its activity in solid tumors. Drawing from preclinical data, this document outlines its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Aurora B Kinase Inhibition

TAK-901 is an investigational, small-molecule inhibitor that demonstrates time-dependent, tight-binding inhibition of Aurora B kinase, a key regulator of mitosis.[1][2] Its primary mechanism involves binding to and inhibiting the activity of Aurora B, leading to disruptions in critical mitotic processes.[2] This inhibition disrupts chromosome segregation and cytokinesis, ultimately inducing polyploidy (the state of having more than two sets of chromosomes) and subsequent cell death in rapidly dividing cancer cells.[1][3][4]

While TAK-901 is a potent Aurora B inhibitor, it also exhibits activity against other kinases, including FLT3 and FGFR2, at clinically relevant concentrations.[1][3] However, its cellular effects are most prominently characterized by the Aurora B inhibition phenotype.[3]

Signaling Pathway of TAK-901 Action

The primary signaling pathway affected by TAK-901 is the mitotic regulatory pathway governed by Aurora B kinase. Inhibition of Aurora B by TAK-901 leads to a cascade of downstream effects, including the suppression of histone H3 phosphorylation, a direct substrate of Aurora B.[1][3]

Caption: TAK-901 signaling pathway.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro and in vivo pharmacodynamic parameters of this compound in various solid tumor models.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Aurora A | 21 | Biochemical | [5][6][7] |

| Aurora B | 15 | Biochemical | [5][6][7] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| PC3 | Prostate Cancer | EC50 (Histone H3 Phosphorylation) | 0.16 | [3][6] |

| KATO-III | Gastric Carcinoma | EC50 (FGFR2 Phosphorylation) | 0.22 | [3] |

| MV4-11 | Acute Myeloid Leukemia | EC50 (FLT3 Phosphorylation) | 0.25 | [3] |

| Various Human Cancer Cell Lines | Multiple | EC50 (Cell Proliferation) | 0.04 - 0.5 | [1] |

| MES-SA | Uterine Sarcoma | EC50 (Cell Proliferation) | 0.038 | [3][6] |

| MES-SA/Dx5 (P-gp expressing) | Uterine Sarcoma | EC50 (Cell Proliferation) | >50 | [3][6] |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| A2780 | Ovarian Cancer | 30 mg/kg, IV, b.i.d., 2 consecutive days/week | Complete Regression | [1] |

| A2780 and MV4-11 | Ovarian Cancer and AML | 30 and 40 mg/kg | Tumor Stasis for 30 days | [6] |

| HCT116 | Colorectal Cancer | Not Specified | Up to 60% tumor inhibition | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of TAK-901 against purified Aurora A and Aurora B kinases.

Methodology:

-

Recombinant human Aurora A and Aurora B kinases were used.

-

Kinase activity was measured using a radiometric assay with a peptide substrate.

-

TAK-901 was serially diluted and incubated with the kinase and substrate in the presence of [γ-33P]ATP.

-

The amount of radiolabeled phosphate incorporated into the substrate was quantified to determine the level of kinase inhibition.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assays

Objective: To determine the effective concentration (EC50) of TAK-901 required to inhibit cell proliferation in various cancer cell lines.

Methodology:

-

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of TAK-901 for 72 hours.

-

Cell proliferation was assessed using a BrdUrd (5-bromo-2'-deoxyuridine) incorporation assay, which measures DNA synthesis.[3]

-

Alternatively, cell viability was measured using the CellTiter-Glo luminescent cell viability assay.[4]

-

EC50 values were determined from the resulting dose-response curves.

Histone H3 Phosphorylation Assay

Objective: To assess the in-cell activity of TAK-901 by measuring the phosphorylation of histone H3, a direct substrate of Aurora B.

Methodology:

-

PC3 prostate cancer cells were treated with various concentrations of TAK-901 for a specified period.[3]

-

Whole-cell lysates were prepared and subjected to SDS-PAGE.

-

Proteins were transferred to a membrane and immunoblotted with antibodies specific for phosphorylated histone H3 (Ser10) and total histone H3.

-

The signal intensity of the phosphorylated histone H3 was normalized to the total histone H3 to determine the dose-dependent inhibition.[3]

-

The EC50 value was calculated from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of TAK-901 in rodent models bearing human solid tumors.

Methodology:

-

Human tumor cells (e.g., A2780 ovarian cancer) were subcutaneously implanted into immunodeficient mice or rats.

-

Once tumors reached a specified volume, animals were randomized into vehicle control and TAK-901 treatment groups.

-

TAK-901 was administered intravenously (IV) twice daily (b.i.d.) on 2 consecutive days per week for 2 or 3 cycles.[3]

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised for pharmacodynamic biomarker analysis, such as histone H3 phosphorylation and assessment of polyploidy by hematoxylin and eosin staining.

Experimental Workflow for In Vivo Xenograft Study

Caption: In vivo xenograft study workflow.

Conclusion

This compound demonstrates potent and specific inhibition of Aurora B kinase, leading to predictable pharmacodynamic effects in solid tumor models. Its ability to induce polyploidy and cell death, coupled with significant antitumor activity in vivo, underscores its potential as a therapeutic agent. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the evaluation of novel anticancer therapies targeting mitotic pathways. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TAK-901 in patients with solid tumors.[1]

References

- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for TAK-901 Hydrochloride In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-901 hydrochloride is a potent and multi-targeted Aurora B kinase inhibitor.[1][2][3][4][5] Aurora kinases are crucial for the regulation of mitosis, and their overexpression is common in various cancers, making them a key target for cancer therapy.[1][2][5] TAK-901 also demonstrates inhibitory activity against other kinases, including FLT3 and FGFR2.[1][2][4][6] The primary mechanism of action involves the inhibition of Aurora B kinase, which leads to the suppression of histone H3 phosphorylation and the induction of polyploidy, ultimately resulting in the inhibition of cancer cell proliferation.[1][2][4][5][6] In vitro studies have shown that TAK-901 effectively inhibits the proliferation of a variety of human cancer cell lines.[1][2][4][6]

These application notes provide a detailed protocol for determining the in vitro efficacy of this compound on cancer cell viability using a common luminescence-based ATP assay, the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[7][8]

Signaling Pathway of TAK-901

The following diagram illustrates the signaling pathway affected by TAK-901.

Caption: TAK-901 inhibits Aurora B kinase, preventing histone H3 phosphorylation and disrupting mitosis.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of TAK-901 across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC3 | Prostate Cancer | 40 - 500 | [6] |

| HL60 | Acute Myeloid Leukemia | 40 - 500 | [6] |

| A2780 | Ovarian Cancer | Not specified | [1][2] |

| KATO-III | Gastric Carcinoma | Not specified | [1][4] |

| MV4-11 | Acute Myeloid Leukemia | Not specified | [1][4] |

| U87MG | Glioblastoma | Not specified | [9] |

Note: The IC50 range of 40-500 nM is reported for a broad panel of human cancer cell lines.[1][2][4][6]

Experimental Protocol: Cell Viability Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials

-

This compound

-

Cancer cell line of interest (e.g., PC3, HL60, U87MG)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

96-well opaque-walled microplates (suitable for luminescence readings)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Multichannel pipette

-

Luminometer

Experimental Workflow

The diagram below outlines the major steps of the cell viability assay protocol.

Caption: Workflow for the TAK-901 in vitro cell viability assay.

Procedure

1. Cell Seeding: a. Culture cells in appropriate complete medium until they reach approximately 80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be directly collected. c. Resuspend cells in fresh medium and perform a cell count to determine cell concentration. d. Dilute the cell suspension to the desired seeding density. For example, for U87MG cells, a density of 1000 cells/well can be used.[9] e. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. f. Include control wells containing medium only for background luminescence measurement. g. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

2. Preparation of TAK-901 Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the TAK-901 stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value.

3. Cell Treatment: a. After the initial incubation, carefully remove the medium from the wells (for adherent cells) or directly add the drug dilutions (for suspension cells). b. Add 100 µL of the prepared TAK-901 dilutions to the respective wells. c. Include vehicle control wells treated with the same concentration of the solvent used for the drug stock. d. Incubate the plate for a predetermined period, for instance, 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[9]

4. Cell Viability Measurement (using CellTiter-Glo®): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8][10] b. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10] e. Measure the luminescence of each well using a luminometer.

5. Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental readings. b. Normalize the data to the vehicle-treated control wells, which represent 100% cell viability. c. Plot the percentage of cell viability against the logarithm of the TAK-901 concentration. d. Determine the IC50 value (the concentration of TAK-901 that inhibits cell viability by 50%) using a non-linear regression analysis.

Conclusion

This document provides a comprehensive guide for assessing the in vitro efficacy of this compound using a cell viability assay. The provided protocol, signaling pathway, and workflow diagrams offer a clear framework for researchers to investigate the anti-proliferative effects of this Aurora B kinase inhibitor on various cancer cell lines. Adherence to this detailed methodology will facilitate the generation of reliable and reproducible data for drug development and cancer research applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. ch.promega.com [ch.promega.com]

- 9. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OUH - Protocols [ous-research.no]

Application Notes and Protocols: Detecting Phospho-Histone H3 (Ser10) Inhibition by TAK-901 via Western Blot

Introduction

TAK-901 is a potent, investigational small-molecule inhibitor targeting Aurora B kinase, a key regulator of mitosis.[1][2] Aurora B kinase plays an essential role in several mitotic events, including chromosome condensation, segregation, and cytokinesis.[3] One of its primary and well-characterized functions is the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10) and Serine 28, which is a hallmark of mitosis.[4][5] Inhibition of Aurora B by TAK-901 leads to a dose-dependent suppression of p-H3, resulting in failed cell division (cytokinesis), the formation of polyploid cells, and ultimately, inhibition of cancer cell proliferation.[2][6][7] Therefore, monitoring the levels of p-H3 (Ser10) by Western blot is a crucial pharmacodynamic biomarker assay to confirm the on-target activity of TAK-901 in preclinical research.[6]

These application notes provide a detailed protocol for treating cancer cell lines with TAK-901 and subsequently detecting the change in Histone H3 Ser10 phosphorylation using Western blot analysis.

Signaling Pathway of TAK-901 Action

TAK-901 exerts its effect by directly inhibiting the enzymatic activity of Aurora B kinase. This prevents the transfer of a phosphate group to its downstream substrates, including Histone H3 at the Serine 10 position, a modification critical for proper mitotic progression.

Caption: TAK-901 signaling pathway leading to inhibition of Histone H3 phosphorylation.

Quantitative Data Summary

The following table summarizes the effective concentrations of TAK-901 used in various cancer cell lines as reported in preclinical studies. This can serve as a guide for designing dose-response experiments.

| Cell Line | Assay Type | Effective Concentration (TAK-901) | Observed Effect | Reference |